1-Phenyl-1-(trifluoromethyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
1-phenyl-1-(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H,11H2 |
InChI Key |
YAWCMQIRPKCWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(F)(F)F)N |
Origin of Product |
United States |
Contextual Positioning Within Fluoroorganic and Hydrazine Chemistry
1-Phenyl-1-(trifluoromethyl)hydrazine occupies a strategic position within the broader fields of fluoroorganic and hydrazine (B178648) chemistry. The introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, dramatically alters the electronic properties of the hydrazine framework. This modification influences the nucleophilicity and basicity of the nitrogen atoms, thereby modulating the reactivity of the entire molecule in comparison to its non-fluorinated analog, 1-phenylhydrazine.
In the realm of fluoroorganic chemistry, the study of such compounds contributes to a deeper understanding of the effects of fluorine on molecular conformation, stability, and reactivity. Hydrazine chemistry, traditionally rich in the synthesis of heterocycles and as reducing agents, is invigorated by the introduction of the trifluoromethyl group, which can impart unique chemical and physical characteristics to the resulting derivatives.
Significance of Trifluoromethylated Hydrazine Scaffolds in Modern Chemical Research
The trifluoromethyl group is a key player in modern medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated hydrazine (B178648) scaffolds serve as valuable building blocks for the synthesis of a diverse array of complex molecules. researchgate.net These scaffolds are particularly sought after for the construction of novel heterocyclic compounds, such as pyrazoles and indoles, which are prevalent in many biologically active compounds.
The presence of the CF3 group can lead to compounds with improved pharmacokinetic profiles and enhanced biological efficacy. Consequently, trifluoromethylated hydrazines are of high interest in the design of new pharmaceuticals and agrochemicals. Research in this area is driven by the potential to discover new chemical entities with superior performance characteristics.
Scope and Objectives of Academic Inquiry for the Compound
Direct Synthetic Routes and Optimization
Direct synthetic methods aim to construct the N-CF3 hydrazine (B178648) skeleton efficiently. These strategies often focus on the challenging step of forming the nitrogen-trifluoromethyl bond or the carbon-nitrogen bond on a pre-functionalized precursor.
The formation of the C-N bond is fundamental to the synthesis of substituted hydrazines. Various methods have been developed for this purpose, ranging from classical approaches to modern transition-metal-catalyzed reactions.
Palladium-Catalyzed Coupling: Palladium-catalyzed C-N bond coupling reactions have been successfully employed to synthesize unsymmetrical N,N-diarylhydrazines from arylhydrazines and aryl tosylates, demonstrating good functional group compatibility and yielding very good results. organic-chemistry.org
Nickel-Catalyzed N-N Coupling: A nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with a wide range of aryl and aliphatic amines has been reported for the synthesis of hydrazides. nih.gov This method proceeds through the intermediacy of electrophilic Ni-stabilized acyl nitrenoids. nih.gov
Electrophilic Amination: Bifunctional γ-keto hydrazine intermediates can be prepared through the electrophilic amination of β-homoenolates with azodicarboxylates. organic-chemistry.org This reaction allows for the regioselective formation of two carbon-nitrogen bonds. organic-chemistry.org
These general strategies provide a toolbox for creating the C-N linkages necessary in hydrazine synthesis, which can be adapted for fluoroalkylated derivatives.
The direct introduction of a CF3 group onto a hydrazine nitrogen atom is a primary challenge in synthesizing compounds like this compound. Radical trifluoromethylation has emerged as a powerful tool for this transformation.
A significant advancement involves the radical trifluoromethylation of azodicarboxylates using sodium triflinate (CF3SO2Na, Langlois reagent) under oxidative conditions with tert-butyl hydroperoxide (TBHP). rsc.orgacs.org This method allows for the synthesis of N-CF3 hydrazines protected with groups like tert-butoxycarbonyl (Boc), which are stable and can be isolated. acs.org The reaction proceeds by adding a CF3 radical to the N=N double bond of the azodicarboxylate.
| Entry | Azodicarboxylate Substrate | Trifluoromethyl Source | Oxidant | Product | Yield | Reference |
| 1 | Di-tert-butyl azodicarboxylate | CF3SO2Na | TBHP | Ditert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate | Moderate (30%) | rsc.orgacs.org |
| 2 | Dibenzyl azodicarboxylate | CF3SO2Na | TBHP | Dibenzyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate | Not specified | acs.org |
Other approaches include electrophilic N-trifluoromethylation of pyrazoles with Togni's reagent, providing an alternative route to certain N-CF3 heterocyclic systems. rsc.org
Indirect Synthesis via Precursors and Derivatization
Indirect methods involve the synthesis of key intermediates, which are then converted to the final target molecule. This multi-step approach can offer greater control over substitution patterns and regiochemistry.
The synthesis of phenylhydrazine (B124118) and its derivatives is a well-established process, typically starting from the corresponding aniline (B41778). The standard industrial method involves a "one-pot" operation where the aniline derivative undergoes diazotization followed by reduction. google.com
For instance, the synthesis of p-trifluoromethylphenylhydrazine hydrochloride begins with p-trifluoromethylaniline. google.com This starting material is treated with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid to form a diazonium salt. google.com The resulting diazonium salt is then reduced, commonly using sodium sulfite (B76179) or stannous chloride, followed by acidic hydrolysis to yield the desired phenylhydrazine hydrochloride. google.comgoogle.com Continuous flow processes have been developed to improve the safety and efficiency of these reactions by minimizing the accumulation of unstable diazonium salt intermediates. google.compatsnap.com This general procedure is applicable for preparing a wide range of substituted phenylhydrazines that can serve as precursors for further functionalization. ekb.eg
An effective indirect strategy involves the use of stable, pre-synthesized molecules that already contain the N-CF3 unit. These "building blocks" can then be elaborated to form the final product.
A prime example is the use of Ditert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate. acs.org This stable, protected hydrazine is synthesized via the direct trifluoromethylation described previously. acs.org The Boc protecting groups can be removed using acidic conditions (e.g., HCl in dioxane) to generate a transient, unstable trifluoromethylhydrazine intermediate. acs.org This highly reactive species can be trapped in situ with suitable electrophiles. For example, condensation with 1,3-dicarbonyl compounds provides a versatile route to a variety of N-trifluoromethyl substituted pyrazoles. acs.org
| Entry | 1,3-Dicarbonyl Compound | Reaction Conditions | Product | Yield | Reference |
| 1 | Acetylacetone | HCl/dioxane, then heat | 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole | 46% | acs.org |
| 2 | Dimethyl malonate | HCl/dioxane, then heat | 5-Hydroxy-1-(trifluoromethyl)-1H-pyrazol-3(2H)-one | 44% | acs.org |
| 3 | Ethyl benzoylacetate | TFA, EtOH, 80 °C | 5-Phenyl-1-(trifluoromethyl)-1H-pyrazol-3(2H)-one | 69% | acs.org |
Other valuable trifluoromethyl-containing building blocks include trifluoromethylated hydrazonoyl halides and trifluoroacetaldehyde (B10831) hydrazones. beilstein-journals.orgnih.govbeilstein-journals.org These compounds are versatile precursors for synthesizing various fluorine-containing heterocycles through cycloaddition reactions. beilstein-journals.orgnih.gov For example, trifluoromethylated hydrazonoyl halides react with olefins, acetylenes, and other reagents to afford a wide range of trifluoromethyl-containing products. nih.gov
Regiochemical Control in Hydrazine Synthesis
A significant challenge in the synthesis of unsymmetrically substituted hydrazines is controlling the regioselectivity of the reaction. When a reagent is added to an unsymmetrical hydrazine, it can potentially react at either of the two different nitrogen atoms.
In the context of fluoroalkyl hydrazine synthesis, this is particularly relevant. For example, the condensation of 1,3-diketones with substituted hydrazines to form pyrazoles can often lead to the formation of two distinct regioisomers. mdpi.com Similarly, divergent reaction pathways have been observed in the reaction of β-CF3-1,3-enynes with different hydrazine derivatives, leading to various types of pyrazolidines, pyrazolines, and pyrazoles with specific substitution patterns. acs.org
Strategic use of protecting groups is a key method for achieving regiochemical control. The synthesis of Ditert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate is an excellent illustration. acs.org Starting from a symmetrical azodicarboxylate precursor ensures that the initial trifluoromethylation can only occur at one of the two equivalent nitrogen atoms. rsc.org Following this, the two nitrogen atoms become chemically distinct due to the presence of the CF3 group on one and the Boc group on the other. This allows for selective manipulation; for instance, one Boc group could be selectively removed and the resulting free N-H group functionalized before the removal of the second Boc group.
Another advanced strategy involves the synthesis of N-CF3 carbamoyl (B1232498) fluorides, which serve as precursors to a broad range of unsymmetrical N-CF3 hydrazines, providing a platform to access previously inaccessible derivatives. rsc.orgnih.gov These methods are crucial for ensuring that the desired isomer of a complex hydrazine is produced, which is vital for applications where specific molecular architecture is required.
Isomer Selectivity in Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for synthesizing heterocyclic compounds like pyrazoles from hydrazine derivatives. A significant challenge in these reactions, especially when using unsymmetrical reagents, is controlling the regioselectivity to obtain the desired isomer.
In the synthesis of fluoroalkyl-substituted pyrazoles, the reaction between a substituted hydrazine and a fluorinated 1,3-diketone can lead to two different regioisomers. Research has shown that the choice of solvent can dramatically influence the outcome. The use of fluorinated alcohols as solvents has been found to significantly increase the regioselectivity of pyrazole (B372694) formation. rsc.org This effect is attributed to the high hydrogen bond donating ability of fluorinated alcohols, which enhances the electrophilic character of the carbonyl group adjacent to the fluoroalkyl substituent. rsc.org This heightened electrophilicity makes the initial nucleophilic attack by the hydrazine's NH₂ group faster and more selective, leading to the preferential formation of one isomer. rsc.org
The mechanism proceeds in a stepwise manner, beginning with the selective attack on the more electrophilic carbonyl, followed by the loss of a water molecule to form a hydrazone intermediate. rsc.org Subsequent intramolecular attack and dehydration yield the final pyrazole product. rsc.org The steric hindrance of the reagents also plays a crucial role in directing the cyclization pathway. lookchem.com For instance, in reactions involving methyl hydrazine, a more favorable attack by the NH₂ group can lower the steric clash, influencing the isomer ratio. lookchem.com
Table 1: Influence of Reaction Conditions on Isomer Selectivity in Pyrazole Synthesis
| Reactants | Catalyst/Solvent | Isomer Ratio (P1:P2) | Reference |
|---|---|---|---|
| Vinamidium Species + Methyl Hydrazine | H₂SO₄ (catalyst) | 95:5 | lookchem.com |
| 1,3-Diketone + Substituted Hydrazine | Fluorinated Alcohol | Excellent Regioselectivity | rsc.org |
| Ketimine + Methyl Hydrazine | Ishikawa Reagent | Reversed Selectivity (Favors P2) | lookchem.com |
Stereochemical Considerations in Synthesis
The synthesis of chiral fluorinated hydrazines is of great importance as these compounds serve as valuable building blocks for complex chiral molecules and have applications in organocatalysis. A key strategy to obtain optically active fluorinated hydrazines is through the stereoselective hydrogenation of fluorinated hydrazones.
An efficient method involves the enantioselective hydrogenation of these hydrazones using a Palladium catalyst, specifically [Pd(R)-DTBM-SegPhos(OCOCF₃)₂]. acs.org This approach provides a general and convenient route to chiral fluorinated hydrazines with a broad substrate scope, including β-aryl-, γ-aryl-, and alkyl-chain-substituted hydrazones. acs.org The reactions proceed in high yields and with excellent enantioselectivity, reaching up to 94% ee (enantiomeric excess). The absolute configuration of the resulting chiral products can be determined through methods such as single-crystal X-ray diffraction analysis.
Table 2: Enantioselective Hydrogenation of Fluorinated Hydrazones
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| N-Bz-1,1,1-trifluoro-3-phenylpropan-2-imine | 79 | 90 | |
| N-Bz-1,1,1-trifluoro-4-phenylbutan-2-imine | 91 | 94 | |
| N-Bz-1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-imine | 95 | 92 | |
| N-Bz-1,1,1-trifluoro-3-(naphthalen-2-yl)propan-2-imine | 89 | 91 |
Catalytic Approaches in Hydrazine Synthesis
Catalysis is pivotal in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metals and small organic molecules have been successfully employed as catalysts in the synthesis of fluoroalkyl hydrazines and related nitrogen-containing heterocycles.
Transition Metal-Mediated Syntheses
Transition metals are widely used to catalyze the formation of hydrazines and their derivatives.
Palladium (Pd): As previously mentioned, Palladium complexes are highly effective for the asymmetric hydrogenation of fluorinated hydrazones, yielding chiral hydrazines with high enantioselectivity. acs.org
Nickel (Ni) and Zinc (Zn): Lewis acid metal catalysts, particularly salts of nickel(II) and zinc(II), have been shown to catalyze the one-pot synthesis of 1,2,4,5-tetrazines directly from aliphatic nitriles and hydrazine. researchgate.net Among various metal salts tested, Ni(OTf)₂, NiI₂, and Zn(OTf)₂ were identified as being particularly efficient for this transformation. researchgate.net
Rhodium (Rh): Rhodium catalysts, such as bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂), are utilized in carbene transfer reactions involving fluoroalkyl N-triftosylhydrazones. researchgate.net
Copper (Cu): Copper-mediated reactions are instrumental in the synthesis of trifluoromethylated building blocks. Methods have been developed for generating trifluoromethylcopper (B1248711) ("CuCF₃") species from precursors like phenyl trifluoromethyl sulfoxide, which can then be used for the trifluoromethylation of aryl iodides and other substrates. researchgate.net
Organocatalytic Methodologies
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis, often complementing traditional metal-based catalysis.
Visible-light photoredox catalysis represents a significant advancement in this area. For instance, the synthesis of difluorinated hydrazones has been achieved through a visible-light-induced C-H activation process. researchgate.net Similarly, a transition-metal-free synthesis of trifluoromethylated benzoxazines has been developed using 9,10-phenanthrenedione as a visible-light photocatalyst, reacting N-(2-vinylphenyl)amides with trifluoromethylsulfinate. rsc.org These methods are valued for their operational simplicity and cost-effectiveness. rsc.org Furthermore, metal-free, multi-component reactions have been devised for the synthesis of heterocycles like 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303). nih.gov
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This approach is increasingly being applied to the synthesis of fluoroalkyl hydrazines, focusing on aspects like solvent choice and reaction conditions.
Solvent Effects and Environmentally Benign Reaction Conditions
Developing environmentally benign reaction conditions is a core tenet of green chemistry.
Solvent Choice: As noted in section 2.3.1, the use of fluorinated alcohols can act as a "green" solvent choice by dramatically improving reaction selectivity, thereby simplifying purification and reducing waste. rsc.org
Solvent-Free Reactions and Microwave Irradiation: A notable example of a green synthetic protocol is the solid-phase cyclization of chalcones and phenyl hydrazine hydrate using a reusable, environmentally benign catalyst (fly ash:H₂SO₄) under solvent-free conditions with microwave irradiation. nih.gov This method offers numerous advantages, including being economical, non-hazardous, having an easier work-up procedure, and producing good yields without environmental discharge. nih.gov
Safer Reagents: A key aspect of green chemistry is the replacement of hazardous reagents with safer alternatives. Fluoroalkyl N-sulfonyl hydrazones have been developed as bench-stable and operationally safe replacements for potentially explosive fluoroalkyl diazo compounds in carbene transfer reactions. researchgate.net
Hydrazine-Free Synthesis: To avoid the handling of hydrazine, which is a hazardous substance, novel photoredox catalytic platforms have been developed for azine synthesis that reductively activate readily available oxime esters, completely bypassing the need for hydrazine reagents. rsc.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave Irradiation | nih.gov |
| Solvent | Traditional organic solvents | Solvent-free or fluorinated alcohols | rsc.orgnih.gov |
| Catalyst | Stoichiometric reagents | Reusable solid acid (Fly ash:H₂SO₄) | nih.gov |
| Reagents | Potentially hazardous (e.g., diazo compounds) | Safer alternatives (e.g., N-sulfonyl hydrazones) | researchgate.net |
| Work-up | Often requires extensive purification | Simpler, cleaner work-up procedures | nih.gov |
Atom-Economic Synthetic Pathways
The development of atom-economic synthetic routes to this compound and related fluoroalkyl hydrazines is a key focus in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. While classical methods often rely on stoichiometric reagents, contemporary research is exploring more efficient catalytic and addition-based strategies.
One of the most established routes to phenylhydrazines involves the diazotization of anilines followed by reduction. In the context of trifluoromethyl-substituted compounds, this involves the diazotization of p-trifluoromethylaniline with reagents like sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt. google.comchemicalbook.com Traditional reducing agents for this step include tin(II) chloride or sodium sulfite. google.comchemicalbook.comgoogle.com While effective, the use of stoichiometric reducing agents detracts from the atom economy of the process, as significant inorganic byproducts are generated.
More atom-economic approaches focus on catalytic hydrogenation. For instance, the synthesis of chiral fluorinated hydrazines has been achieved through the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones. This method is highly atom-economical as it involves the addition of a hydrogen molecule across the C=N bond of the hydrazone, with the only byproduct being the catalyst which is used in substoichiometric amounts. A direct asymmetric reductive amination between trifluoromethyl-substituted ketones and benzohydrazides has also been demonstrated, providing the desired hydrazine with high enantioselectivity and good yield.
Another strategy involves the direct trifluoromethylation of hydrazine precursors. The synthesis of N-CF3 hydrazines has been reported through the radical trifluoromethylation of azodicarboxylates using reagents like CF3SO2Na (Langlois reagent). rsc.org This approach allows for the direct incorporation of the trifluoromethyl group. Furthermore, novel N-trifluoromethyl hydroxylamine (B1172632) reagents have been developed for the direct introduction of the NCF3 moiety into various substrates under photoredox catalysis, showcasing a modern approach to the formation of N-CF3 compounds. nih.gov
The table below summarizes some of the synthetic methodologies and their key parameters.
| Reaction Type | Substrates | Reagents/Catalysts | Product | Yield | Key Features |
|---|---|---|---|---|---|
| Diazotization and Reduction | p-Trifluoromethylaniline | 1. NaNO2, HCl 2. SnCl2 or Na2SO3 | p-Trifluoromethyl phenylhydrazine hydrochloride | >75% | Classical method with moderate to good yields but low atom economy due to stoichiometric reductant. google.comgoogle.com |
| Asymmetric Hydrogenation | N-Bz-protected hydrazone | [Pd(R)-DTBM-SegPhos(OCOCF3)2], H2, TFA | Chiral fluorinated hydrazine | Up to 94% ee, high yield | Highly atom-economic catalytic process. |
| Reductive Amination | 1,1,1-trifluoro-3-phenylpropan-2-one, benzohydrazide | Pd-catalyst, H2 | Chiral fluorinated hydrazine | 84% | Atom-economic one-pot synthesis. |
| Radical Trifluoromethylation | Azodicarboxylates | CF3SO2Na (Langlois reagent) | N-CF3 hydrazines | Not specified | Direct incorporation of the CF3 group. rsc.org |
| Photoredox Catalysis | Unsaturated substrates | N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents, photoredox catalyst | N-CF3 compounds | Not specified | Modern method for direct N-CF3 incorporation. nih.gov |
Nucleophilic Reactivity of the Hydrazine Moiety
The hydrazine unit is characterized by the presence of lone pairs of electrons on its nitrogen atoms, bestowing it with nucleophilic properties. Despite the electron-withdrawing nature of the N-CF3 group, the terminal -NH2 group of 1-Aryl-1-(trifluoromethyl)hydrazine remains sufficiently nucleophilic to participate in a wide range of classical hydrazine reactions.
Formation of Hydrazones and Schiff Bases
The condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) is a fundamental method for forming a carbon-nitrogen double bond, yielding imines, also known as Schiff bases. nih.govyoutube.com When hydrazines are used, the resulting products are termed hydrazones. This reaction is typically acid-catalyzed and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final product. nih.gov
This compound readily reacts with various aldehydes and ketones to form the corresponding N-trifluoromethyl hydrazones. nih.gov This transformation is a key step in many synthetic sequences, as the hydrazone itself can be a stable final product or a versatile intermediate for further reactions. For instance, the reaction of an N-CF3 arylhydrazine with a ketone under acidic conditions is the initial step of the Fischer indole (B1671886) synthesis. nih.gov
The general reaction is illustrated below: Ar-N(CF3)NH2 + R(R')C=O ⇌ Ar-N(CF3)N=C(R')R + H2O
Detailed research has demonstrated the successful formation of these hydrazones under various conditions. For example, heating an N-CF3 hydrazine with a ketone in acetic acid at 80°C can lead to quantitative yield of the corresponding hydrazone. nih.gov These N-trifluoromethyl hydrazones are robust compounds and can serve as precursors for further functionalization, such as reductive amination to produce N-alkylated hydrazines. nih.gov
| Hydrazine Reactant | Carbonyl Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodophenyl-N-(trifluoromethyl)hydrazine | Benzaldehyde | Acetic Acid, 80°C, 3h | Benzaldehyde [4-iodo-N-(trifluoromethyl)anilino]hydrazone | Quantitative | nih.gov |
| Phenylhydrazine | Various Aromatic Aldehydes | Ethanol, Glacial Acetic Acid (cat.), Reflux | Corresponding Phenylhydrazones | High | acs.org |
| Acetophenone N,N-dimethylhydrazone | Anhydrous Hydrazine (Transamination) | Ethanol, Reflux | Acetophenone Hydrazone | High | libretexts.org |
Cycloaddition and Heterocyclic Annulation Reactions
This compound and its derivatives are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The hydrazine moiety can act as a binucleophile in condensation and cycloaddition reactions with appropriate substrates to form stable ring systems.
The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is one of the most common applications of hydrazines in heterocyclic chemistry. The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a widely used method. nih.govacs.org
The reaction of this compound with unsymmetrical 1,3-diketones can potentially lead to two regioisomeric pyrazole products. The regioselectivity is governed by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, followed by cyclization and dehydration. The presence of the trifluoromethyl group can influence the reactivity of the adjacent nitrogen and the electrophilicity of the carbonyl carbons in the substrate, thereby controlling the reaction's outcome. acs.org
Studies on the reaction of arylhydrazines with fluorinated 1,3-diketones, such as 4,4,4-trifluoro-1-arylbutan-1,3-diones, have shown that good yields and high regioselectivity can be achieved, particularly when using aprotic dipolar solvents. acs.org Similarly, N-trifluoromethyl pyrazoles can be synthesized in a one-pot reaction from N-CF3 di-Boc hydrazine (a protected form of trifluoromethylhydrazine) and various 1,3-dicarbonyl compounds under acidic conditions. acs.org
| Hydrazine Source | 1,3-Dicarbonyl Substrate | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-CF3 di-Boc hydrazine | Acetylacetone | TsOH·H2O, DCM, 20-40°C | N-Trifluoromethyl-3,5-dimethylpyrazole | High | acs.org |
| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-dimethylacetamide, Acidic | 1-Aryl-5-aryl-3-(trifluoromethyl)pyrazole | 74-77% | acs.org |
| Phenylhydrazine | β-CF3-1,3-enyne | Oxidative Conditions | 1,4,5-Trisubstituted Pyrazole | - | acs.org |
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. Hydrazine derivatives are key building blocks for their synthesis. Various methods have been developed for the construction of trifluoromethyl-substituted 1,2,4-triazoles.
One efficient approach involves the reaction of trifluoromethylated amidrazone intermediates with trifluoroacetic anhydride. The amidrazones are prepared by reacting N-aryl-2,2,2-trifluoroacetimidoyl chlorides with hydrazine. youtube.com Another metal-free, multi-component strategy employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and a formyl source to construct the triazole ring. d-nb.info The proposed mechanism involves the initial formation of a trifluoroacetimidohydrazide, which then reacts with the formyl source and undergoes intramolecular cyclization and dehydration to yield the 3-trifluoromethyl-1,2,4-triazole product. d-nb.info
Furthermore, derivatives of trifluoromethyl hydrazines, such as α-bromotrifluoromethylhydrazones, can act as 1,2-diazabuta-1,3-diene precursors. These intermediates can undergo [4+2] cycloaddition reactions with alkenes to afford trifluoromethyl-containing 1,4,5,6-tetrahydropyridazines, demonstrating the utility of these compounds in forming six-membered nitrogen heterocycles. masterorganicchemistry.com
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and an aldehyde or ketone. researchgate.netrsc.org The mechanism proceeds through tautomerization of the hydrazone to an enehydrazine, followed by a acs.orgacs.org-sigmatropic rearrangement, loss of ammonia, and rearomatization to form the indole. researchgate.net
Recent advances have shown that N-trifluoromethyl hydrazines are excellent substrates for the Fischer indole synthesis. nih.gov The N-CF3 group is remarkably stable under the strongly acidic conditions required for the reaction. Treating 1-Aryl-1-(trifluoromethyl)hydrazine with a ketone in the presence of an acid like H2SO4 at elevated temperatures leads to the formation of N-trifluoromethyl indoles in high yields. nih.gov This provides a direct route to a class of compounds with significant potential in medicinal chemistry, as the N-CF3 indole motif is highly robust and can tolerate a wide range of subsequent synthetic manipulations. nih.gov
Electrophilic Reactivity and Functionalization
Functionalization can occur at several positions:
On the terminal nitrogen: The -NH2 group can be alkylated, arylated, or acylated.
On the phenyl ring: The aromatic ring can undergo electrophilic aromatic substitution or cross-coupling reactions.
The N-CF3 group strongly influences the reactivity at both sites. It reduces the nucleophilicity of the NH2 group and deactivates the phenyl ring towards electrophilic attack due to its powerful electron-withdrawing nature. nih.govyoutube.com
Significant progress has been made in the functionalization of N-CF3 arylhydrazines and their indole derivatives, particularly through modern palladium-catalyzed cross-coupling reactions. For these reactions, a halo-substituted precursor (e.g., 1-(4-iodophenyl)-1-(trifluoromethyl)hydrazine) is typically used. The N-CF3 hydrazine moiety has proven to be exceptionally robust, tolerating various reaction conditions, including strong bases and high temperatures. nih.gov
Examples of successful functionalization include:
Buchwald-Hartwig Amination: The terminal -NH2 group can be selectively arylated using a palladium catalyst to generate tri-substituted N-CF3 hydrazines. nih.gov
Acylation and Sulfonylation: Reaction with chloroformates or sulfonyl chlorides allows for the acylation or sulfonylation of the terminal nitrogen, yielding carbamates or sulfonyl hydrazides, respectively. nih.gov
Aromatic Cross-Coupling: The phenyl ring of halo-substituted N-CF3 arylhydrazines can be functionalized via Suzuki (C-C), cyanation (C-CN), and C-S bond formation reactions. nih.gov Borylation to introduce a B-Pin group is also possible, opening avenues for further derivatization. nih.gov
| Substrate | Reaction Type | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodophenyl-N-(trifluoromethyl)hydrazine | Buchwald-Hartwig Amination (N-Arylation) | 3-Chlorobromobenzene, Pd-catalyst | Tri-substituted Hydrazine | High | nih.gov |
| 4-Iodophenyl-N-(trifluoromethyl)hydrazine | Acylation (Carbonylation) | Chloroformate | Hydrazine Carbamate | Good | nih.gov |
| 4-Iodophenyl-N-(trifluoromethyl)hydrazine | Sulfonylation | Sulfonyl chloride | Sulfonyl Hydrazide | - | nih.gov |
| 4-Iodophenyl-N-(trifluoromethyl)hydrazine | Suzuki Coupling | Arylboronic acid, Pd-catalyst | Arylated Hydrazine | 69% | nih.gov |
| 4-Iodophenyl-N-(trifluoromethyl)hydrazine | Cyanation | Zn(CN)2, Pd-catalyst | Cyanated Hydrazine | High | nih.gov |
These functionalization strategies highlight the stability and versatility of the N-CF3 hydrazine scaffold, enabling its incorporation into a wide array of complex molecules for applications in materials science, agrochemicals, and pharmaceuticals. nih.gov
Introduction of Additional Functionalities onto the Phenyl Ring
The introduction of various functional groups onto the phenyl ring of phenylhydrazine derivatives significantly modifies their chemical properties and reactivity. These substitutions are typically achieved by starting with an appropriately substituted aniline, which then undergoes diazotization, reduction, and acidification to yield the desired phenylhydrazine hydrochloride salt. google.comgoogle.comekb.eg This approach allows for the synthesis of a wide array of derivatives with electron-donating or electron-withdrawing groups at different positions on the aromatic ring.
For instance, the synthesis of (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride begins with p-trifluoromethylaniline. google.com The process involves diazotization with sodium nitrite in the presence of hydrochloric acid, followed by reduction of the resulting diazonium salt. google.com Similarly, other substituted phenylhydrazines, such as those with chloro, fluoro, or nitro groups, are prepared from the corresponding anilines. ekb.eggoogle.com
The nature of the substituent on the phenyl ring has a pronounced effect on the reactivity of the hydrazine moiety. Electron-withdrawing groups, like the trifluoromethyl group, can influence the nucleophilicity of the hydrazine and the stability of reaction intermediates. The effect of these substitutions on reaction rates has been systematically studied; for example, in the reaction with oxyhemoglobin, halogen and alkyl groups decrease the reaction rate when in the ortho position but increase it when in the meta or para positions. nih.gov
Table 1: Examples of Synthesized Phenylhydrazine Derivatives and Starting Materials
| Derivative | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | p-Trifluoromethylaniline | NaNO₂, HCl, Sodium sulfite | google.com |
| (4-Fluoro-phenyl)-hydrazine hydrochloride | 4-Fluoroaniline | HCl, NaNO₂, SnCl₂ | ekb.eg |
| 2,6-Dichloro-4-trifluoromethylsulfonyl-phenylhydrazine | 1,2,3-Trichloro-5-trifluoromethylsulfonylbenzene | Hydrazine hydrate, Dioxane | google.com |
Trifluoromethylation of Hydrazone Substrates
A key application demonstrating the reactivity related to the trifluoromethyl group is the trifluoromethylation of hydrazone substrates. This process yields α-trifluoromethylated hydrazones, which are valuable intermediates for synthesizing fluorine-containing pharmaceuticals. researchgate.netmst.edu Various methods have been developed to achieve this transformation.
One prominent method is the copper-catalyzed C(sp²)-H trifluoromethylation of aldehyde hydrazones using sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethyl source. researchgate.netmst.edu This reaction is applicable to a broad range of aromatic aldehyde hydrazones, tolerating both electron-releasing and electron-withdrawing substituents on the phenyl ring, and generally provides moderate to high yields. mst.edu
Another approach involves a metal-free electrochemical oxidative C(sp²)–H trifluoromethylation. rsc.org This environmentally friendly method uses constant current electricity and demonstrates high efficiency and good functional group tolerance. The choice of the trifluoromethylating agent can be adapted to the substrate, accommodating both electron-donating and electron-withdrawing groups. rsc.org Control experiments have confirmed that these transformations often proceed via a radical mechanism. rsc.orgnih.gov
The general mechanism for these trifluoromethylations often involves the generation of a trifluoromethyl radical (CF₃•). nih.gov In copper-catalyzed systems, a Cu(I) species can initiate the formation of the CF₃• radical from the trifluoromethyl source. This radical then adds to the C=N bond of the hydrazone, forming a radical intermediate which is subsequently oxidized to the final product, regenerating the catalyst in the process. nih.gov
Table 2: Methods for Trifluoromethylation of Hydrazone Substrates
| Method | Trifluoromethyl Source | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Copper-Catalyzed C-H Trifluoromethylation | Sodium trifluoromethanesulfinate (Langlois reagent) | Copper catalyst | Broad applicability, good yields | researchgate.netmst.edu |
| Electrochemical C-H Trifluoromethylation | Various CF₃ reagents | Metal-free, constant current electrolysis | Environmentally friendly, high efficiency | rsc.org |
| Oxidative Photoredox Catalysis | Langlois reagent | Rose Bengal (photocatalyst), Acetic acid | Moderate to high yields, simple procedure | researchgate.net |
Mechanistic Elucidation of Key Transformations
Kinetic Investigations and Rate-Determining Steps
Kinetic studies are essential for understanding the mechanisms of reactions involving phenylhydrazine derivatives. A notable example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. rsc.orgjk-sci.comslideshare.net Kinetic investigations of the reaction between arylhydrazines and trifluoromethyl-substituted diketones have revealed that the reaction is first order in both reactants at a pH greater than 1.6. rsc.org
The formation of phenylhydrazones from aldehydes has also been studied kinetically. The reaction proceeds in two main steps: the initial formation of an aminomethanol (B12090428) intermediate, followed by its dehydration to the hydrazone. rsc.org The rate-determining step (RDS) is dependent on the pH of the solution. Below a pH of approximately 5-6, the formation of the aminomethanol intermediate is the slow step. rsc.org Above this pH, the dehydration of the intermediate becomes rate-determining. rsc.org Both steps are subject to hydronium ion catalysis. rsc.org A reaction's rate law is determined by its slowest, or rate-determining, step. khanacademy.org
Transient flow experimentation has been employed to gather high-throughput, reliable kinetic data for complex reactions like the Knorr synthesis. rsc.orgiscre28.org This technique allows for precise control over residence times and temperatures, enabling the construction of detailed microkinetic models. rsc.org These models have shown that the kinetics can be more complex than previously assumed, revealing non-first-order behavior under neutral conditions. rsc.org
Identification and Characterization of Reaction Intermediates
The identification of transient species is crucial for confirming proposed reaction mechanisms. In the Knorr pyrazole synthesis, several intermediates have been observed and, in some cases, isolated. A key intermediate is the hydroxylpyrazolidine, which forms after the initial condensation and subsequent cyclization. rsc.org The dehydration of this intermediate is often the rate-determining step under neutral pH conditions. rsc.org
Hydrazone intermediates, formed from the initial condensation of one hydrazine nitrogen with a carbonyl group, are also central to the reaction pathway. rsc.org Spectroscopic techniques are vital for the characterization of these intermediates. Methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS) are routinely used to confirm the structures of both stable products and isolated intermediates. researchgate.netmdpi.comnih.govsaudijournals.com For example, in the synthesis of hydrazones, FT-IR spectra show characteristic bands for C=N and N-H bonds, while NMR spectra provide detailed information about the proton and carbon environments, often revealing the presence of geometric isomers (E/Z). nih.govsaudijournals.com
More advanced techniques like transient flow experiments coupled with in-line analysis (e.g., FT-IR) and offline HPLC-MS have enabled the detection of previously unreported intermediates, such as unexpected di-addition species in the Knorr synthesis. rsc.orgresearchgate.net
Autocatalysis and Complex Reaction Networks
Detailed kinetic studies of the Knorr pyrazole synthesis have unveiled that the reaction mechanism is significantly more intricate than the classical pathway suggests. rsc.orgrsc.org Microkinetic modeling, supported by extensive experimental data, has provided new insights, including the discovery of autocatalytic pathways. rsc.org Autocatalysis occurs when a reaction product acts as a catalyst for that same reaction. In the Knorr synthesis, it was found that the pyrazole product and even the diketone starting material can catalyze the final aromatization steps. iscre28.org
These findings have led to the development of revised mechanisms that incorporate complex reaction networks. rsc.org These networks include previously unreported intermediates and competing kinetic pathways. rsc.orgiscre28.org For instance, an unusual di-addition intermediate, where two hydrazine molecules react with one diketone, has been identified as playing a role. rsc.org The prominence of these alternative pathways can be sensitive to small changes in the reactant structures, highlighting the complexity of the reaction landscape. rsc.org The construction of these complex models is facilitated by high-throughput data generation and advanced computational analysis, which can discriminate between competing mechanistic hypotheses. iscre28.org
Stability and Reactivity under Diverse Conditions
Phenylhydrazine and its derivatives are known to be reactive compounds with limited stability under certain conditions. Phenylhydrazine itself is a pale yellow oily liquid or crystalline solid that is sensitive to air, light, and heat. chemicalbook.comnih.govchemicalbook.com Upon exposure, it tends to darken, turning reddish-brown due to oxidation and decomposition. nih.govchemicalbook.com It is stable under proper storage (below 30°C, protected from light and air) but can decompose in sunlight. chemicalbook.comguidechem.com To enhance its shelf-life, stabilizers such as hexamethylene tetramine (B166960) can be added, which significantly reduces the rate of decomposition over long periods. google.com
The reactivity of these compounds is diverse. They are weak bases and are soluble in dilute acids. chemicalbook.comguidechem.com They are incompatible with strong oxidizing agents and metal oxides, with which they can react vigorously. chemicalbook.comguidechem.com
The introduction of a trifluoromethyl group alters the stability and reactivity. For example, trifluoromethylated hydrazonoyl halides, which can be prepared from trifluoroacetaldehyde hydrazones, are versatile precursors for trifluoroacetonitrile (B1584977) imine. nih.govbeilstein-journals.org In the presence of a base, these halides readily form the highly reactive 1,3-dipole, which undergoes cycloaddition reactions with a wide range of dipolarophiles like alkenes and alkynes to form various trifluoromethyl-containing heterocyclic compounds. nih.govbeilstein-journals.org The electron-withdrawing nature of the trifluoromethyl group is key to the reactivity in many of these transformations. beilstein-journals.org
Protonation Effects and Thermal Stability
The introduction of a trifluoromethyl group to the nitrogen atom of phenylhydrazine is expected to significantly influence its electronic properties and, consequently, its reactivity. The strong electron-withdrawing nature of the CF3 group reduces the electron density on the adjacent nitrogen atom, which in turn affects its basicity and thermal stability.
Protonation Effects:
This preferential protonation at the N-2 position is a key factor in the reactivity of this compound and its derivatives in acidic conditions. For instance, in the Fischer indole synthesis, which is typically acid-catalyzed, the initial protonation of the hydrazine is a crucial step. The nucleophilicity of the N-2 nitrogen is pivotal for the subsequent reaction cascade. nih.govnih.gov
Interactive Data Table: Predicted Protonation Site
| Compound Name | Predicted Protonation Site | Rationale |
| This compound | N-2 (Terminal Nitrogen) | The strong electron-withdrawing CF3 group on N-1 reduces its basicity, making the lone pair on N-2 more available for protonation. |
Thermal Stability:
Detailed studies on the thermal decomposition of this compound are limited. However, general principles of hydrazine chemistry and the influence of fluorine substitution provide insights into its stability. Hydrazine and its derivatives are known to be thermally unstable, decomposing to nitrogen, ammonia, and hydrogen. nih.govnasa.gov The rate and products of decomposition are highly dependent on factors such as temperature, pressure, and the presence of catalysts. nih.gov
The introduction of a trifluoromethyl group is generally known to enhance the thermal stability of organic molecules. Nevertheless, the inherent instability of the N-N bond in hydrazines remains a critical factor. Studies on related fluorinated compounds and hydrazides suggest that upon heating, decomposition can occur with the liberation of nitrogen gas. For example, trifluoromethanesulfonic hydrazides have been observed to decompose upon warming to room temperature, releasing nitrogen and forming trifluoromethanesulfinic acid. researchgate.net
It is plausible that the thermal decomposition of this compound would proceed through pathways involving the cleavage of the N-N bond, potentially generating radical or ionic intermediates. The specific products would likely include nitrogen gas, aniline, and various fluorinated compounds, although detailed experimental data is required for confirmation.
Oxidation and Reduction Pathways
The reactivity of this compound in redox reactions is a critical aspect of its chemical behavior, influencing its synthetic applications and potential degradation pathways.
Oxidation Pathways:
The oxidation of phenylhydrazine is a complex process that can be initiated by various oxidizing agents and often proceeds through a series of radical and ionic intermediates. The presence of the trifluoromethyl group in this compound is expected to modify the oxidation potential and the stability of the intermediates formed.
Electrochemical studies on aryl aldehyde hydrazones have demonstrated that C-H trifluoromethylation can occur via electrolysis, suggesting a radical-mediated mechanism. researchgate.netrsc.org While this is not a direct oxidation of the hydrazine moiety, it highlights the susceptibility of related structures to oxidative processes involving trifluoromethyl groups.
The oxidation of N-aryl hydrazones can also be influenced by the nature of the substituents. For instance, the CF3 group attached to an N-aryl hydrazone can be activated by a base, leading to the formation of a gem-difluorinated azoalkene intermediate. acs.org This indicates that under certain conditions, the trifluoromethyl group can participate in the reaction pathways following an initial oxidation or deprotonation event.
General studies on the oxidation of hydrazine and its derivatives indicate that the reaction can be catalyzed by metal ions and often involves the formation of diazene (B1210634) (HN=NH) and dinitrogen (N2) as products. scispace.com It is reasonable to assume that the oxidation of this compound would follow similar general pathways, likely initiated by the removal of an electron from one of the nitrogen atoms. The resulting radical cation would then undergo further reactions, leading to the cleavage of the N-N or N-H bonds.
Interactive Data Table: Potential Oxidation Products and Intermediates
| Starting Material | Oxidizing Conditions | Potential Intermediates | Potential Final Products |
| This compound | Electrochemical or Chemical Oxidants | Phenyl(trifluoromethyl)diazene, Radical Cations | Nitrogen Gas, Benzene Derivatives, Fluorinated Compounds |
Reduction Pathways:
The reduction of hydrazines typically leads to the cleavage of the N-N bond, resulting in the formation of the corresponding amines. Various reducing agents can be employed for this transformation. For example, hydrazine itself is used as a reducing agent in the presence of catalysts like Pd/C to selectively reduce nitro groups. organic-chemistry.org
A study on N-trifluoromethyl hydrazines has shown that a mild reduction of a hydrazone derivative generated an N-alkylated hydrazine, leaving the N-CF3 group intact. nih.gov This suggests that under specific conditions, other functional groups in the molecule can be selectively reduced without affecting the trifluoromethylhydrazine moiety.
However, more forceful reduction conditions are expected to cleave the N-N bond of this compound. This would likely yield aniline and trifluoromethylamine or their derivatives, depending on the reaction mechanism and the reducing agent used. The Wolff-Kishner reduction, which utilizes hydrazine to reduce carbonyl groups to methylene (B1212753) groups, proceeds through a hydrazone intermediate and results in the formation of nitrogen gas. organic-chemistry.org This highlights the propensity of the hydrazine moiety to be eliminated as dinitrogen under reductive conditions.
The versatility of the hydrazine group is also demonstrated by its ability to be cleaved to afford the corresponding amine, as shown in the context of trifluoromethyl-hydrazination of alkenes. acs.org This further supports the expectation that the reduction of this compound would lead to N-N bond cleavage.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a fluorine-containing compound like 1-Phenyl-1-(trifluoromethyl)hydrazine, 1H, 13C, and 19F NMR are all essential.
In the 1H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group and the protons on the nitrogen atoms. The aromatic protons would likely appear as complex multiplets in the chemical shift range of approximately 7.0–8.0 ppm. The chemical shifts of the two N-H protons would be highly dependent on solvent, concentration, and temperature, but would likely present as broad singlets.
Table 1: Expected 1H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic C-H | ~7.0 - 8.0 | Multiplet (m) |
The 13C NMR spectrum provides information about the carbon skeleton. Signals for the aromatic carbons would be observed in the typical downfield region of ~110–150 ppm. The carbon atom of the trifluoromethyl (CF₃) group would appear as a quartet due to coupling with the three fluorine atoms.
19F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. nih.govbiophysics.org The three equivalent fluorine atoms of the CF₃ group in this compound are expected to produce a single, sharp signal. Based on data for similar aromatic trifluoromethyl compounds, this signal would likely appear in the range of -60 to -70 ppm relative to a CFCl₃ standard. beilstein-journals.orgresearchgate.net
Table 2: Expected 13C and 19F NMR Spectral Data for this compound
| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 13C | Aromatic C | ~110 - 150 | Singlet (s) or Doublet (d) | - |
| 13C | Trifluoromethyl C | ~120 - 130 | Quartet (q) | 1JC-F ≈ 250-300 Hz |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic bands for N-H, aromatic C-H, aromatic C=C, and C-F bonds. The N-H stretching vibrations of the hydrazine (B178648) moiety typically appear as one or two sharp bands in the region of 3200–3400 cm⁻¹. researchgate.netresearchgate.net The strong, characteristic absorptions for C-F stretching are expected in the 1000–1200 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-N | Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₇H₇F₃N₂ giving it a molecular weight of 176.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 176.
The molecule would likely undergo fragmentation through several pathways. chemguide.co.uk Common fragmentation patterns for related compounds include the loss of the trifluoromethyl radical (·CF₃) to give a fragment at m/z = 107, or cleavage of the N-N bond. miamioh.edufluorine1.ru Fragmentation of the phenyl ring itself is also possible. rsc.org
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |
|---|---|---|
| [C₇H₇F₃N₂]⁺ | Molecular Ion (M⁺) | 176 |
| [C₇H₇N₂]⁺ | [M - F₃]⁺ | 107 |
| [C₆H₅NH]⁺ | Phenylamino fragment | 92 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital Theory
The electronic characteristics of 1-Phenyl-1-(trifluoromethyl)hydrazine are fundamentally governed by the interplay between the electron-donating hydrazine (B178648) moiety, the aromatic phenyl ring, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. DFT calculations are instrumental in dissecting these electronic effects.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.org
For this compound, the HOMO is expected to be localized primarily on the phenylhydrazine (B124118) fragment, specifically with significant contributions from the lone pair of electrons on the nitrogen atoms and the π-system of the phenyl ring. This distribution makes the nitrogen atoms and the aromatic ring the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the trifluoromethyl group and the adjacent nitrogen atom. The potent electron-withdrawing nature of the -CF₃ group significantly lowers the LUMO energy, making this part of the molecule susceptible to nucleophilic attack. researchgate.net
The HOMO-LUMO gap provides a quantitative measure of the molecule's stability. A larger gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. Computational studies on similar fluorinated molecules have shown that trifluoromethyl groups can be used to precisely tune these frontier orbital energy levels. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data are representative values based on DFT calculations for analogous phenylhydrazine and trifluoromethyl-containing compounds and are intended for illustrative purposes.
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.7 | Energy difference between HOMO and LUMO, correlating with chemical stability and reactivity. arabjchem.org |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. wolfram.comchemrxiv.org This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are targets for electrophiles, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov
In the MEP map of this compound, distinct regions of varying potential are expected:
Negative Potential: The most negative regions would be centered on the nitrogen atoms of the hydrazine group, attributable to their lone pairs of electrons. These sites represent the most likely points for protonation and interaction with electrophiles.
Positive Potential: A significant region of positive electrostatic potential would be located around the trifluoromethyl group. The high electronegativity of the fluorine atoms withdraws electron density from the carbon atom, making the entire -CF₃ group a prime site for nucleophilic attack. nih.gov
Neutral/Slightly Negative Potential: The phenyl ring would exhibit a more complex potential, generally being a region of negative π-electron density above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution.
Table 2: Representative Molecular Electrostatic Potential Values at Specific Atomic Sites Note: These values are illustrative, representing typical calculated potentials on the van der Waals surface of similar molecules.
| Atomic Site | Potential Range (kcal/mol) | Implication |
| Hydrazine Nitrogens (N-N) | -25 to -40 | Strong nucleophilic character, site for H-bonding and electrophilic attack. researchgate.net |
| Trifluoromethyl Carbon (CF₃) | +30 to +50 | Strong electrophilic character, susceptible to nucleophilic attack. nih.gov |
| Phenyl Ring (π-system) | -10 to -20 | Nucleophilic character, reactive towards electrophiles. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical Lewis structures. wikipedia.org This analysis provides quantitative insights into charge transfer, hyperconjugative interactions, and intramolecular stabilization. arabjchem.orgnih.gov
For this compound, NBO analysis would likely reveal several key stabilizing interactions:
Hyperconjugation: Significant delocalization of electron density is expected from the lone pair orbitals of the nitrogen atoms (nN) into the anti-bonding π* orbitals of the phenyl ring (nN → π*C-C). This interaction stabilizes the molecule and indicates the electron-donating nature of the hydrazine group.
Inductive Effects: The analysis would quantify the strong electron withdrawal from the carbon atom of the -CF₃ group towards the highly electronegative fluorine atoms, evident in the polarization of the C-F bonds.
Table 3: Principal NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents hypothetical but chemically plausible NBO analysis results for the title compound, based on findings for similar structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N1) [Lone Pair on N attached to Ph] | π(C-C) [Phenyl Ring] | ~15-20 | Lone Pair → π (Resonance/Hyperconjugation) nih.gov |
| n(N2) [Lone Pair on N attached to CF₃] | σ(C-F) | ~2-5 | Lone Pair → σ (Hyperconjugation) |
| σ(C-H) [Phenyl Ring] | σ(N1-C) | ~1-3 | σ → σ (Hyperconjugation) |
Mechanistic Pathway Calculations
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By locating transition states and tracing reaction pathways, it is possible to understand reaction mechanisms, predict product formation, and calculate kinetic and thermodynamic parameters. mdpi.comresearchgate.net
To investigate a chemical reaction involving this compound, such as oxidation or condensation, the first step is to locate the geometry of the transition state (TS) on the potential energy surface. scispace.com The TS is a first-order saddle point, representing the maximum energy barrier along the reaction path.
Once a TS is located and confirmed (by vibrational frequency analysis, which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduq-chem.com The IRC method traces the minimum energy path downhill from the TS to connect it to the corresponding reactant and product minima. scm.comsemanticscholar.org This analysis is crucial as it confirms that the identified transition state indeed connects the desired reactants and products, providing a clear depiction of the reaction mechanism. iastate.edu For complex reactions, the IRC path can reveal intermediates or even bifurcations where the reaction path splits to form different products. missouri.edu
By calculating the energies of the reactants, transition states, intermediates, and products along the IRC path, a reaction energy profile can be constructed. This profile provides critical thermodynamic and kinetic information. amazonaws.com
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction. Computational studies on related hydrazine reactions have calculated activation barriers for various mechanistic steps. scispace.com
Enthalpy of Reaction (ΔHrxn): The energy difference between the products and the reactants indicates whether the reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0).
These calculations allow for a comparison of different possible reaction pathways, enabling the identification of the most energetically favorable mechanism. For instance, in the oxidation of a similar compound, 1,2-diphenylhydrazine, DFT calculations were used to compare a multistep chain mechanism with a one-step "cyclic" mechanism, concluding that the cyclic path was kinetically favored due to a lower activation barrier. scispace.com
Table 4: Illustrative Thermodynamic Data for a Hypothetical Reaction Pathway Note: Data are representative for a generic reaction involving a phenylhydrazine derivative, calculated using DFT methods.
| Parameter | Value (kJ/mol) | Description |
| Activation Energy (Ea) | +85 | The energy barrier that must be overcome for the reaction to occur. scispace.com |
| Enthalpy of Reaction (ΔHrxn) | -120 | The net change in enthalpy, indicating an exothermic process. |
| Gibbs Free Energy (ΔGrxn) | -110 | The net change in free energy, indicating a spontaneous process. |
Spectroscopic Property Prediction and Validation
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods are employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and simulate its infrared (IR) spectrum. These predictions are crucial for structural elucidation and for understanding the electronic environment of the molecule.
Computational NMR Chemical Shift Calculation
The prediction of NMR chemical shifts through computational methods is a cornerstone of modern chemical analysis, allowing for the verification of molecular structures and the assignment of experimental spectra. The most prevalent and reliable method for these calculations is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within the framework of Density Functional Theory (DFT). modgraph.co.uknih.govresearchgate.net
The computational process begins with the optimization of the molecule's geometry, typically using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p). physchemres.org Following geometry optimization, the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) are calculated at the same or a higher level of theory. These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, using the relationship: δ = σ_ref - σ_calc. scielo.br
For molecules containing fluorine, such as this compound, particular attention must be paid to the choice of functional and basis set, as the large chemical shift range and sensitivity of the ¹⁹F nucleus demand high accuracy. nih.govunipd.it DFT methods have demonstrated a favorable balance of speed and accuracy for predicting ¹⁹F NMR chemical shifts. researchgate.net Calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to more closely simulate experimental conditions. scielo.br
A theoretical study would yield predicted chemical shifts for all unique atoms in the molecule. The phenyl group protons would show distinct shifts for the ortho, meta, and para positions, influenced by the electron-withdrawing nature of the hydrazine and trifluoromethyl substituents. The N-H protons of the hydrazine moiety are also predictable, though their chemical shifts can be sensitive to computational parameters and solvent interactions. modgraph.co.uk The trifluoromethyl group would produce a single, characteristic signal in the ¹⁹F NMR spectrum.
The following table presents a hypothetical set of calculated NMR chemical shifts for this compound, illustrating the typical output of a DFT/GIAO calculation.
Table 1. Illustrative Calculated NMR Chemical Shifts (δ, ppm) for this compound.
Note: These values are hypothetical and serve as an example of results from a computational study. They are calculated relative to TMS for ¹H and ¹³C, liquid NH₃ for ¹⁵N, and CFCl₃ for ¹⁹F.
| Atom Type | Position | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹H | N-H | 5.85 |
| ¹H | N-H₂ | 4.10 |
| ¹H | Phenyl (ortho) | 7.05 |
| ¹H | Phenyl (meta) | 7.30 |
| ¹H | Phenyl (para) | 6.90 |
| ¹³C | Phenyl (C-N) | 148.2 |
| ¹³C | Phenyl (ortho) | 115.1 |
| ¹³C | Phenyl (meta) | 129.5 |
| ¹³C | Phenyl (para) | 120.3 |
| ¹³C | CF₃ (quartet due to C-F coupling) | 124.7 |
| ¹⁵N | N-Phenyl | -290.0 |
| ¹⁵N | NH₂ | -325.0 |
| ¹⁹F | CF₃ | -68.5 |
Vibrational Frequencies and IR Spectral Simulations
Computational chemistry is also extensively used to predict the vibrational frequencies of molecules and simulate their infrared (IR) spectra. iosrjournals.org This is achieved by performing a frequency calculation on the optimized molecular geometry. DFT methods, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), are well-suited for this purpose, providing a good balance between accuracy and computational cost. physchemres.orgbjp-bg.com
The calculation yields a set of normal vibrational modes, each with a corresponding frequency (typically in wavenumbers, cm⁻¹) and IR intensity. These modes describe the fundamental vibrations of the molecule, such as stretching, bending, wagging, and twisting of bonds. nih.gov Due to systematic errors inherent in the harmonic approximation used in most DFT calculations, the computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. physchemres.org
For this compound, the simulated IR spectrum would be characterized by several key absorption bands:
N-H Stretching: The N-H bonds of the hydrazine group would give rise to stretching vibrations, typically appearing in the 3200-3500 cm⁻¹ region. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹.
C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring typically occur in the 1450-1600 cm⁻¹ range.
C-F Stretching: The trifluoromethyl group is characterized by very strong and distinct C-F stretching vibrations, which are typically found in the 1100-1300 cm⁻¹ region. bjp-bg.comnih.gov
N-H Bending: The bending vibrations of the N-H groups appear in the 1550-1650 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
The following table provides an illustrative list of major calculated vibrational frequencies for this compound and their corresponding assignments, representing the data that would be obtained from a DFT frequency analysis.
Table 2. Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound.
Note: These values are hypothetical, representing unscaled frequencies that would result from a DFT calculation. The assignments describe the primary motion of the vibrational mode.
| Calculated Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3455 | Medium | N-H asymmetric stretch (NH₂) |
| 3360 | Medium | N-H symmetric stretch (NH₂) |
| 3325 | Medium | N-H stretch (N-Ph) |
| 3070 | Weak | Aromatic C-H stretch |
| 1610 | Medium | N-H scissoring (NH₂) |
| 1595 | Strong | Aromatic C=C stretch |
| 1498 | Strong | Aromatic C=C stretch |
| 1280 | Very Strong | C-F asymmetric stretch |
| 1175 | Very Strong | C-F symmetric stretch |
| 1120 | Strong | C-N stretch |
| 750 | Strong | Aromatic C-H out-of-plane bend |
| 695 | Medium | Aromatic ring deformation |
Exploration of Research Applications and Future Directions
Precursors in Complex Molecular Synthesis
1-Phenyl-1-(trifluoromethyl)hydrazine and its derivatives, particularly trifluoromethylated hydrazones, are recognized as powerful nitrogen-containing fluorinated building blocks. nih.govbeilstein-journals.org These intermediates are instrumental in the construction of a diverse array of organic compounds, showcasing their versatility in modern synthetic chemistry. nih.govbeilstein-journals.org
Trifluoromethylated hydrazones, readily prepared from trifluoroacetaldehyde (B10831) and phenylhydrazine (B124118) derivatives, serve as pivotal starting materials for synthesizing a variety of polyfunctionalized and heterocyclic molecules. nih.govbeilstein-journals.org The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the resulting compounds. myskinrecipes.com Their utility as building blocks is demonstrated in several key transformations:
Synthesis of Heterocycles: Trifluoromethylated hydrazones are precursors to important heterocyclic scaffolds. For instance, they can be converted into trifluoromethylated hydrazonoyl halides, which are reactive intermediates. nih.govbeilstein-journals.org These halides, in the presence of a base, form trifluoroacetonitrile (B1584977) imines, which are highly versatile 1,3-dipoles. nih.govbeilstein-journals.org They readily participate in [3+2] cycloaddition reactions with various dipolarophiles like olefins and acetylenes to afford trifluoromethyl-containing pyrazoles and pyrazolines. nih.govbeilstein-journals.org
Formation of Thia-heterocycles: The reaction of trifluoromethylated hydrazonoyl halides with thiocarbonyl compounds, such as thioketones and thioamides, leads to the regioselective synthesis of trifluoromethylated 1,3,4-thiadiazoles. nih.gov Similarly, reaction with mercapto-containing compounds can yield 1,3,4-thiadiazines through a [3+3] annulation process. nih.gov
Mannich-type Reactions: Trifluoroacetaldehyde hydrazones can undergo Mannich-type reactions with aldehydes, demonstrating the reactivity of the trifluoromethyl group which facilitates this coupling. This provides a pathway to other trifluoromethyl-substituted heterocycles. beilstein-journals.org
The table below summarizes some of the key molecular structures synthesized using trifluoromethylated hydrazone building blocks.
| Precursor | Reagent(s) | Resulting Molecular Scaffold | Reaction Type |
| Trifluoromethylated Hydrazone | N-halosuccinimide, Base, Alkene/Alkyne | Trifluoromethyl-substituted Pyrazole (B372694)/Pyrazoline | [3+2] Cycloaddition |
| Trifluoromethylated Hydrazone | N-halosuccinimide, Base, Thioketone | Trifluoromethyl-substituted 1,3,4-Thiadiazole | [3+2] Cycloaddition |
| Trifluoromethylated Hydrazone | Formaldehyde, Aromatic Aldehydes | Trifluoromethyl-substituted Heterocycles | Mannich-type Reaction |
Cascade and domino reactions represent highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. The reactivity of trifluoromethylated hydrazines and their derivatives makes them valuable enabling reagents in such processes.
Research has shown that derivatives of trifluoromethylated hydrazones can undergo cascade reactions. For example, certain trifluoromethylated acylhydrazines can be transformed into CF3-substituted pyrazolines and 1,6-dihydropyridazines through a cascade oxidation/cyclization sequence. Furthermore, the concept of using hydrazones in tandem reactions to construct 1H-pyrazoles has been demonstrated, where a reagent like 1,2-dichloroethane (B1671644) can serve as an alkylating agent in a sequence involving C-C/C-N bond formation, annulation, and aromatization.
Research in Materials Science and Functional Materials
The incorporation of fluorine atoms, and specifically trifluoromethyl groups, into polymers and materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.netmdpi.com Hydrazine (B178648) derivatives also play a role in material science, for example, as curing agents and in the synthesis of specialty polymers. otsukac.co.jphydrazine.com
While direct polymerization of this compound is not widely documented, its structural components suggest significant potential as a monomer or precursor for novel polymers. Phenylhydrazine itself has been used in the synthesis of terpolymers, such as with p-phenylenediamine (B122844) and formaldehyde, indicating the capability of the phenylhydrazine unit to be incorporated into a polymer backbone. nih.gov
The inclusion of the trifluoromethyl group is a well-established strategy for modifying polymer properties. mdpi.comnasa.gov Trifluoromethyl-containing polymers are explored for applications such as:
Low Dielectric Materials: The bulky and electronegative nature of the CF3 group can increase the free volume within a polymer structure and reduce electronic polarization, which is beneficial for creating materials with low dielectric constants for electronics applications. mdpi.com
Thermal Control Coatings: The stability of the C-F bond contributes to the thermal and oxidative stability of polymers, making them suitable for coatings used in extreme environments. nasa.gov
Specialty Polymers: Hydrazine derivatives are used in the production of foamed plastics and specialty polymers like spandex. hydrazine.com The introduction of a trifluoromethylphenyl group could lead to new specialty polymers with unique properties.
The properties of this compound also suggest its potential utility as a component in advanced coatings and composites. Hydrazine derivatives are known to be used as latent curing agents for epoxy resins, which are common components in paints and adhesives. otsukac.co.jp The reactivity of the hydrazine moiety could be harnessed for cross-linking polymer chains in a coating formulation.
Furthermore, the trifluoromethyl group is known to impart unique characteristics to dyes and pigments. myskinrecipes.com As these are integral components of many coatings, incorporating a CF3-phenylhydrazine-based chromophore could lead to coatings with enhanced color stability, durability, and potentially other functional properties like hydrophobicity. Hydrazine derivatives are also used in treatments for textiles to create water-repellent finishes. hydrazine.com
Contributions to Fluorine Chemistry and Reagent Development
A significant contribution of trifluoromethylated hydrazines to fluorine chemistry lies in their role as precursors to versatile fluorinated reagents. The conversion of trifluoroacetaldehyde hydrazones (derived from trifluoromethyl hydrazines) into trifluoromethylated hydrazonoyl halides is a key transformation. nih.govbeilstein-journals.org
These hydrazonoyl halides are stable, isolable compounds that serve as precursors to trifluoroacetonitrile imines. nih.govbeilstein-journals.org Nitrile imines are highly reactive 1,3-dipoles that are not typically stable enough to be isolated. The hydrazonoyl halides provide a convenient way to generate these reactive species in situ. This allows for a broad range of cycloaddition reactions to synthesize trifluoromethyl-containing heterocycles, effectively transferring the CF3 group into a variety of molecular scaffolds. nih.govbeilstein-journals.org This methodology represents a powerful tool for the broader chemistry community, enabling the synthesis of novel organofluorine compounds for applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net
Understanding the Electronic Influence of Trifluoromethyl Groups
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal and materials chemistry, primarily due to its profound electronic influence on parent molecules. As a functional group, it is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. mdpi.commdpi.com This property significantly alters the electron density distribution within a molecule, impacting its reactivity, stability, and biological interactions.
One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity. mdpi.com With a Hansch lipophilicity parameter (π) of +0.88, the -CF₃ group increases a molecule's ability to permeate biological membranes, a critical factor in drug design for improving bioavailability and brain penetration. mdpi.com Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional metabolic stability to the -CF₃ moiety. mdpi.com This resistance to metabolic degradation can increase a drug's half-life and reduce the required dosage. mdpi.com
The electron-withdrawing effect also governs the chemical reactivity of the molecule. For instance, when attached to an aromatic ring, the -CF₃ group deactivates the ring towards electrophilic substitution while simultaneously stabilizing intermediates formed during nucleophilic reactions. This dual nature provides chemists with a tool to direct synthetic pathways and enhance the stability of the final compound. The well-known antidepressant fluoxetine (B1211875) is a prime example where the incorporation of a trifluoromethyl group was instrumental in optimizing its pharmacological profile. mdpi.commdpi.com
| Property | Influence of Trifluoromethyl (-CF₃) Group | Reference |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | mdpi.commdpi.com |
| Lipophilicity (Hansch π) | +0.88 (Increases lipophilicity) | mdpi.com |
| Metabolic Stability | High due to strong C-F bonds | mdpi.com |
| Reactivity Modulation | Deactivates aromatic rings to electrophilic attack; stabilizes nucleophilic intermediates |
Design of New Fluorinated Reagents and Catalysts
This compound and related trifluoromethylated hydrazines serve as powerful and versatile building blocks in synthetic organic chemistry. nih.govbeilstein-journals.org Their utility is particularly prominent in the construction of novel nitrogen-containing organofluorine compounds, which are frequently found in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgmyskinrecipes.com The presence of the trifluoromethyl group in these reagents allows for the direct incorporation of this vital moiety into complex molecular architectures.
These compounds are key precursors in the synthesis of a wide array of trifluoromethyl-substituted heterocyclic systems. Through reactions such as 1,3-dipolar cycloadditions, trifluoroacetaldehyde hydrazones (derived from trifluoromethylated hydrazines) can be converted into valuable heterocycles including pyrazoles, pyrazolines, and pyrazolidines. nih.govbeilstein-journals.orgacs.org For example, the reaction of these hydrazones with α,β-ethenyl ketones yields polysubstituted pyrazolidines and pyrazolines. nih.govbeilstein-journals.org
Furthermore, the field of asymmetric catalysis has benefited from these fluorinated building blocks. Chiral Brønsted acids have been successfully employed to catalyze the asymmetric 6π electrocyclization of trifluoroacetaldehyde hydrazones, leading to the synthesis of enantiomerically enriched 3-trifluoromethyl-1,4-dihydropyridazines. nih.govbeilstein-journals.org Trifluoromethylated hydrazines can also be converted into trifluoromethylated hydrazonoyl halides, which act as versatile intermediates for synthesizing other complex molecules like 1,3,4-thiadiazoles through [3+2] cycloaddition reactions. nih.govbeilstein-journals.org This demonstrates their role not just as reagents but as foundational elements for the development of new catalytic systems.
Role in Analytical Chemistry Method Development
Derivatizing Agents for Chromatographic and Spectroscopic Analysis
In analytical chemistry, direct analysis of certain compounds can be challenging due to properties like high polarity, low volatility, thermal instability, or the absence of a chromophore for UV detection. nih.gov Hydrazine and its derivatives often exhibit these characteristics. nih.gov To overcome these limitations, a technique known as derivatization is employed, where the analyte is chemically modified to produce a new compound with properties more suitable for separation and detection. researchgate.netresearchgate.net
Phenylhydrazines, including fluorinated variants like this compound, are effective derivatizing agents, especially for carbonyl compounds such as aldehydes and ketones. researchgate.net The reaction between the hydrazine and the carbonyl group forms a stable hydrazone derivative. ijcpa.in This new molecule is typically less polar, more volatile, and more thermally stable, making it amenable to analysis by techniques like gas chromatography (GC). researchgate.netresearchgate.net The principle is well-illustrated by the use of a similar compound, pentafluorophenyl hydrazine (PFPH), which is widely used to derivatize carbonyls in air samples for subsequent GC-mass spectrometry (GC-MS) analysis. researchgate.net The introduction of the trifluoromethylphenyl group onto an analyte can significantly improve its chromatographic properties and introduce a unique mass spectral signature for identification. rsc.org
Enhancement of Detection Sensitivity and Selectivity
The primary goal of derivatization is often to enhance the sensitivity and selectivity of an analytical method. researchgate.net By converting a poorly detectable analyte into a derivative with strong signal-producing properties, a significant reduction in the limit of detection (LOD) can be achieved. Hydrazines, for instance, have low molecular weights and lack native UV absorbance or fluorescence, making their trace-level detection difficult. nih.gov
Derivatization with a reagent like this compound can address this issue in several ways:
Introduction of a Chromophore: The phenyl group acts as a chromophore, allowing the derivative to be detected by UV-Vis spectrophotometry, a common detector for high-performance liquid chromatography (HPLC). ijcpa.in
Enhanced Mass Spectrometric Detection: The derivative has a higher molecular weight and a more defined fragmentation pattern in mass spectrometry (MS), which improves both identification and quantification. nih.govnih.gov
Suitability for Sensitive Detectors: The presence of fluorine atoms makes the derivative highly responsive to an electron capture detector (ECD) in gas chromatography. ECD is exceptionally sensitive to halogenated compounds, allowing for ultra-trace analysis.
Improved Stability: The resulting hydrazones are generally more stable than the parent compounds, reducing analyte loss during sample preparation and analysis and leading to more accurate and reproducible results. researchgate.net
Through these mechanisms, derivatization has been shown to lower detection limits for hydrazines to the parts-per-billion (µg/L) or even parts-per-trillion (ng/m³) range. nih.govresearchgate.net
| Analytical Challenge | Solution via Derivatization | Resulting Enhancement | Reference |
|---|---|---|---|
| Poor UV/Vis Absorbance | Introduce a chromophoric group (e.g., phenyl) | Enables sensitive HPLC-UV detection | ijcpa.in |
| Low Volatility/High Polarity | Form a less polar, more volatile derivative (hydrazone) | Enables GC analysis | researchgate.netresearchgate.net |
| Low Sensitivity | Introduce electronegative groups (e.g., -CF₃) | Allows for highly sensitive GC-ECD detection | rsc.org |
| Unstable Analyte | Create a more stable derivative | Improves accuracy and reproducibility | nih.gov |
| Ambiguous Identification | Generate a derivative with a clear mass spectrum | Enhances selectivity in GC-MS/LC-MS | nih.gov |
Future Research Trajectories and Interdisciplinary Opportunities
The unique combination of properties imparted by the trifluoromethylphenylhydrazine scaffold opens up numerous avenues for future research and fosters interdisciplinary collaboration. The continued exploration of this compound and its derivatives is poised to make significant contributions across various scientific fields.
Medicinal Chemistry and Drug Discovery: Building on the established benefits of the -CF₃ group, future work will likely focus on synthesizing libraries of novel compounds derived from this compound for high-throughput screening against a range of diseases. mdpi.commyskinrecipes.com The scaffold is a promising starting point for developing new anticancer, antimicrobial, or anti-inflammatory agents. acs.org
Agrochemical Development: The principles that make this moiety valuable in pharmaceuticals—enhanced stability and biological activity—are directly applicable to the design of next-generation pesticides and herbicides. nih.govmyskinrecipes.com Research can be directed towards creating more potent and environmentally benign agrochemicals.
Advanced Materials Science: The incorporation of fluorine can drastically alter the electronic, optical, and physical properties of organic materials. Future studies could investigate the use of this compound in the synthesis of novel polymers, liquid crystals, or dyes with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. myskinrecipes.com
Catalysis and Synthetic Methods: There is an opportunity to design new chiral catalysts based on the trifluoromethylhydrazine structure. nih.govbeilstein-journals.org Such catalysts could enable novel asymmetric transformations, providing efficient routes to enantiomerically pure chemicals that are highly sought after in the pharmaceutical industry.
Analytical and Environmental Chemistry: New derivatizing agents based on this structure could be developed for the ultra-trace detection of specific environmental pollutants or clinical biomarkers. researchgate.netresearchgate.net The high sensitivity afforded by the fluorinated tag could lead to the development of superior diagnostic and monitoring tools.
The advancement in these areas will inherently require collaboration between organic chemists, medicinal chemists, materials scientists, analytical chemists, and computational chemists, highlighting the rich interdisciplinary nature of research into fluorinated organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
